

Mechanism of Action and CaSR Signaling

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Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

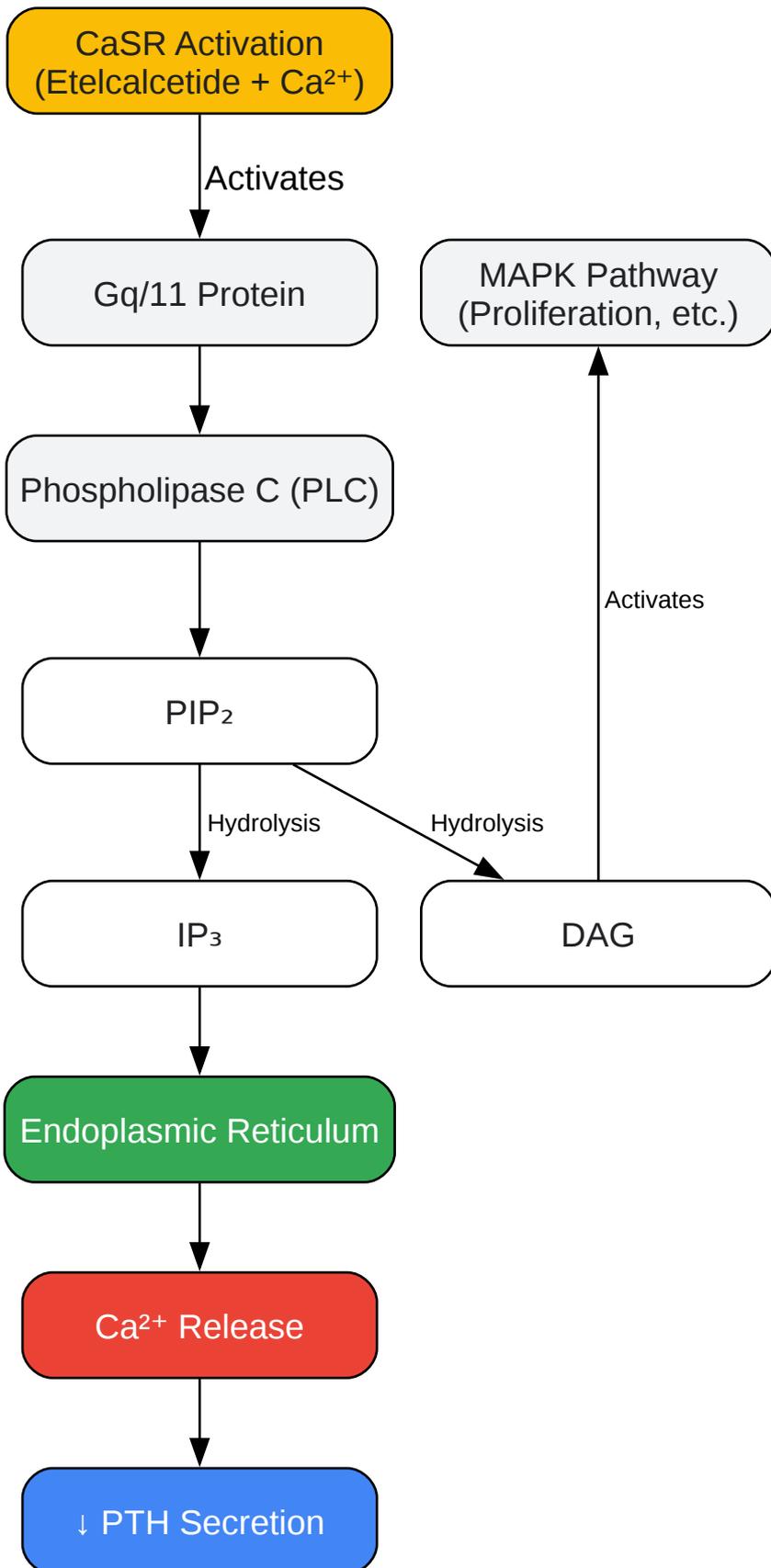
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Etelcalcetide primarily functions by activating the CaSR on the surface of parathyroid chief cells. Here is a detailed breakdown of the process and the subsequent intracellular signaling events.

- **Molecular Action:** Etelcalcetide is a synthetic peptide that **allosterically modulates** the CaSR [1] [2]. It binds to the receptor and enhances its sensitivity to extracellular calcium, mimicking the effects of calcium [3] [4].
- **Physiological Outcome:** Activation of the CaSR suppresses the synthesis and secretion of **Parathyroid Hormone (PTH)** from the parathyroid glands [1] [2]. This reduction in PTH leads to decreased serum levels of both **calcium and phosphorus** [5]. The effect on PTH is rapid, with reductions observed within **30 minutes** of intravenous administration [1] [5].

The diagram below illustrates the key signaling pathways triggered by CaSR activation.



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CaSR activation triggers intracellular signaling cascades via Gq/11 proteins, leading to reduced PTH secretion.

Pharmacological and Pharmacokinetic Profile

The table below summarizes the key ADME (Absorption, Distribution, Metabolism, Excretion) properties of Etelcalcetide.

Parameter	Description
Route of Administration	Intravenous bolus injection at the end of hemodialysis [1] [5].
Target & Mechanism	Calcium-sensing receptor (CaSR) agonist / allosteric activator [1] [6].
Volume of Distribution	796 L [1].
Protein Binding	Predominantly bound to plasma albumin via reversible covalent binding [1].
Metabolism	Not metabolized by CYP450 enzymes. Undergoes biotransformation in the blood via reversible disulfide exchange with endogenous thiols [1] [5].
Route of Elimination	Cleared by renal excretion. In hemodialysis patients, approximately 60% of the dose is recovered in the dialysate [3] [5].
Half-life	3 to 4 days [1] [5].
Time to Steady State	7 to 8 weeks with thrice-weekly dosing [1].

Key Experimental and Clinical Evidence

The development and approval of Etelcalcetide were supported by several clinical trials that demonstrated its efficacy and safety.

Trial Phase	Key Findings & Outcomes
Phase II	89% of patients experienced a $\geq 30\%$ reduction in PTH, and 56% achieved a PTH level of ≤ 300 pg/mL [3].
Phase III (vs. Placebo)	75% of patients in the Etelcalcetide group achieved a $>30\%$ reduction in PTH after 20+ weeks, compared to 9% in the placebo group [4].
Phase III (vs. Cinacalcet)	Etelcalcetide was statistically superior to cinacalcet, with 68% of patients vs. 58% achieving a $>30\%$ PTH reduction [3] [4].

Experimental Protocols for Key Assays

For researchers, here are summaries of core methodologies used to investigate Etelcalcetide.

- **In Vitro CaSR Agonist Activity Assay**

- **Objective:** To measure the concentration-dependent activation of CaSR by Etelcalcetide.
- **Methodology:** Use cells (e.g., HEK293) stably expressing human CaSR. Intracellular calcium mobilization is measured using a fluorescent calcium-sensitive dye (e.g., Fluo-4). Cells are loaded with the dye, then exposed to increasing concentrations of Etelcalcetide in a buffer containing a physiological level of calcium. The fluorescence signal is tracked in real-time using a fluorescent plate reader. Data are normalized to the maximum response induced by a reference agonist [7].

- **Pharmacodynamic Profiling in Preclinical Models**

- **Objective:** To assess the in vivo effect on PTH levels.
- **Methodology:** Animal models of secondary hyperparathyroidism (e.g., 5/6 nephrectomized rats) are used. Etelcalcetide is administered intravenously at various doses. Blood samples are collected serially over a period (e.g., pre-dose, 30min, 1, 2, 4, 8, 24 hours post-dose). Serum is analyzed for intact PTH levels using a validated immunoassay (e.g., ELISA). Serum calcium and phosphate levels are also monitored [1] [5].

Research and Development Context

- **Drug Classification:** Etelcalcetide is a **synthetic peptide** and is classified as an **orphan drug** [6]. Its first approval was in Iceland in 2016 [6].
- **Therapeutic Target Landscape:** The CaSR target is competitive, with drugs developed for indications like secondary hyperparathyroidism and hypercalcemia. As of late 2023, there were **23 CaSR-targeting drugs** in development globally, with **synthetic peptides** and **small molecules** being the most rapidly progressing modalities [6].

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